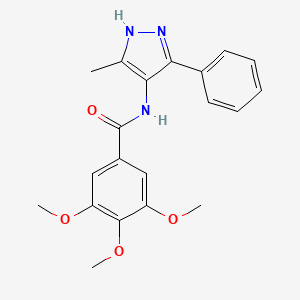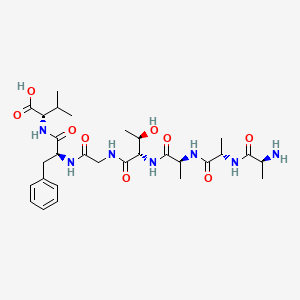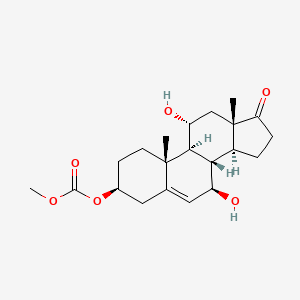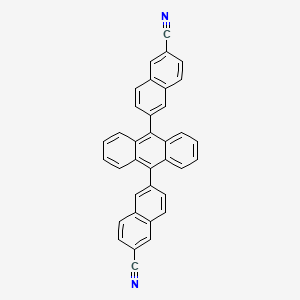
6,6'-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features an anthracene core with two naphthalene-2-carbonitrile groups attached at the 6 and 6’ positions. Its distinct molecular structure makes it a valuable material in the development of advanced materials, particularly in the field of organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) typically involves the reaction of anthracene derivatives with naphthalene-2-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bonds between the anthracene and naphthalene moieties .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .
Aplicaciones Científicas De Investigación
6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying photophysical properties.
Biology: Employed in bioimaging and as a fluorescent probe due to its strong fluorescence emission.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) exerts its effects is primarily related to its electronic and photophysical properties. The compound’s ability to absorb and emit light makes it useful in various applications, such as fluorescence imaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species (ROS) in photodynamic therapy .
Comparación Con Compuestos Similares
9,10-Di(2-naphthyl)anthracene: Known for its high thermal stability and use in blue OLEDs.
9-Anthracenecarbonitrile: Utilized in charge separation studies and as an electron acceptor.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A singlet oxygen probe used in oxidative stress research.
Uniqueness: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) stands out due to its specific structural configuration, which imparts unique photophysical properties. Its dual naphthalene-2-carbonitrile groups enhance its fluorescence and stability, making it particularly valuable in advanced material applications .
Propiedades
Número CAS |
873221-91-1 |
|---|---|
Fórmula molecular |
C36H20N2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
6-[10-(6-cyanonaphthalen-2-yl)anthracen-9-yl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C36H20N2/c37-21-23-9-11-27-19-29(15-13-25(27)17-23)35-31-5-1-2-6-32(31)36(34-8-4-3-7-33(34)35)30-16-14-26-18-24(22-38)10-12-28(26)20-30/h1-20H |
Clave InChI |
PWSRIMODFNFWQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C=C(C=C5)C#N)C6=CC7=C(C=C6)C=C(C=C7)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene](/img/structure/B12595061.png)
![5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12595062.png)

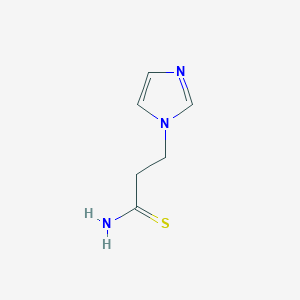
![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
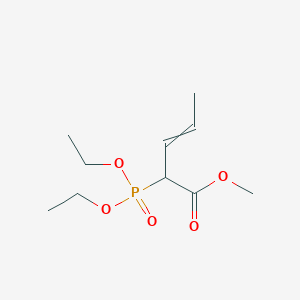
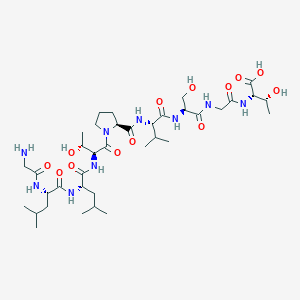
![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
